
Zopolrestat safety profile versus other aldose
reductase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zopolrestat

CAS No.: 110703-94-1

Cat. No.: S606754

Get Quote

Zopolrestat vs. Other Aldose Reductase Inhibitors at a
Glance

The table below summarizes the key characteristics of zopolrestat alongside other notable ARIs.

Inhibitor Name Chemical Class
Clinical
Status

Key Safety &
Efficacy Findings

Primary Evidence

Zopolrestat Carboxylic acid
derivative

(Phthalazinone)

Not approved;
withdrawn

from clinical
trials [1]

Potent inhibitor (IC50
1.9-60 nM) [2].

Alleviated
hypertension in

diabetic rats without
affecting

hyperglycemia [3].

Preclinical in vivo
studies [3], Human

pharmacokinetic
studies [4], Crystal

structure analysis [2]

Epalrestat Carboxylic acid Approved (in

Japan for
diabetic

neuropathy)
[5]

The only ARI in

clinical use; minor
side effects reported

in ~8% of patients [5].

Clinical use, In silico
and in vitro studies [5]
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Inhibitor Name Chemical Class
Clinical
Status

Key Safety &
Efficacy Findings

Primary Evidence

Tolrestat Carboxylic acid Not approved;

withdrawn
from clinical

trials [1]

Withdrawn due to

safety concerns,
including hepatic

toxicity [6].

Clinical trial data

Sorbinil Hydantoin Not approved;

withdrawn
from clinical

trials [1]

Induced

hypersensitivity
reactions [1].

Improved nerve
conduction in diabetic

rats [1].

Clinical trial data,

Preclinical in vivo
studies [1]

Natural
Compounds
(e.g., Agnuside,

(+)-Pipoxide)

Various (e.g.,

Iridoid
glycosides)

Preclinical

research
stage [6] [5]

High potency (e.g.,

Agnuside IC50 22.4
nM) and favorable

toxicity profiles
predicted in silico [6]

[5].

In silico screening, In
vitro cell assays [6]
[5]

Detailed Experimental Data and Protocols

For researchers to evaluate and build upon existing data, here is a detailed breakdown of key experimental

findings and methodologies.

Zopolrestat: Binding and Preclinical Efficacy

Molecular Binding Affinity: The crystal structure of human aldose reductase complexed with
zopolrestat (PDB ID: 1MAR) has been refined to a 1.8 Å resolution. The inhibitor fits snugly into the

enzyme's active site, making numerous hydrophobic contacts and inducing a conformational change
that closes the active site pocket [2]. Its binding affinity is reflected in a reported Ki of 19 nM and an

IC50 range of 1.9 to 60 nM across various assays [2].
In Vivo Protocol (Diabetic Complications):

Animal Model: Diabetes was induced in rats using streptozotocin (STZ) [3].
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Dosing: Zopolrestat administration began 2 weeks after STZ treatment and continued for 6

weeks [3].
Key Findings: Treatment significantly reduced diabetes-evoked elevation in diastolic blood

pressure, improved vascular relaxation in response to acetylcholine, and reduced oxidative
stress and inflammation in the aortic tissue. Critically, these benefits occurred without altering
serum glucose levels, confirming that the effects are due to aldose reductase inhibition and
not glycemic control [3].

Natural Compounds: Virtual Screening and Validation

Recent studies highlight the search for safer ARIs from natural sources. One study screened 7,344 African

natural compounds using a robust virtual workflow [6].
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Key Findings: This pipeline identified five promising compounds (e.g., (+)-pipoxide and

Zinc000095485961) with binding energies between -12.3 and -10.7 kcal/mol, outperforming
zopolrestat and other standard inhibitors in the simulation. These compounds also showed favorable

pharmacological and low toxicity profiles in ADMET predictions [6].

Direct In Vitro Potency Comparison

Another study provided direct experimental IC50 data for novel plant-based inhibitors compared to

Epalrestat [5]:

Experimental Protocol:
Target: Human lens aldose reductase.
Method: Inhibition analysis using compounds retrieved from natural product databases.

Results:
Epalrestat (control): IC50 = 98 nM
Agnuside: IC50 = 22.4 nM
Eupalitin-3-O-galactoside: IC50 = 27.3 nM

Validation: The IC50 values were confirmed in vitro using ARPE-19 cells (a human retinal
pigment epithelial cell line), demonstrating the potency of these natural compounds [5].

Interpretation of Safety and Development Status

The collective data from these studies clarifies the clinical landscape for ARIs:

Why Were ARIs Like Zopolrestat Withdrawn? The withdrawal of zopolrestat, tolrestat, and

sorbinil from clinical development is attributed to several factors [1]:

Insufficient Efficacy: Inhibiting aldose reductase alone may not be sufficient to control the
complex network of pathways (e.g., PKC activation, AGE accumulation) that drive diabetic

complications.
Safety and Specificity: Some inhibitors caused serious adverse reactions, such as hepatic

toxicity (tolrestat) and hypersensitivity (sorbinil). A key issue is the structural similarity between
aldose reductase (AKR1B1) and other enzymes in the same family (e.g., aldehyde reductase,

AKR1B10). A lack of specificity can lead to off-target effects and toxicity [5] [1].
Oxidative Modulation: The enzyme itself can be oxidatively modified (e.g., S-thiolation) in

diabetic tissues, which may reduce its sensitivity to inhibitors [1].
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The "Differential Inhibition" Strategy: A modern approach to improve safety is the development of

Aldose Reductase Differential Inhibitors (ARDIs). The rationale is that aldose reductase

metabolizes both glucose (pathogenic in diabetes) and toxic lipid peroxidation products like HNE (a

detoxifying role). ARDIs aim to selectively inhibit the reduction of glucose while sparing the

detoxification function, potentially offering a safer therapeutic profile [7].

Research Outlook

While zopolrestat serves as a potent tool compound for understanding ARI mechanisms, its clinical

progression was halted. Current research is pivoting towards natural product libraries and differential

inhibition strategies to discover inhibitors with improved safety and specificity profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b606754#zopolrestat-safety-profile-versus-other-aldose-

reductase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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